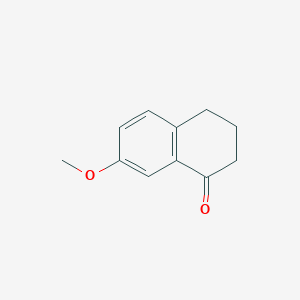

7-Methoxy-1-tetralone

描述

7-甲氧基-1-四氢萘酮是一种有机化合物,分子式为C₁₁H₁₂O₂。 它是合成多种药物的关键中间体,最著名的是阿片类镇痛药(-)-地佐辛 。该化合物以在四氢萘酮结构的第七位连接的甲氧基基团为特征,四氢萘酮结构是一种部分氢化的萘环体系。

准备方法

合成路线和反应条件: 7-甲氧基-1-四氢萘酮的合成通常涉及多步过程。一种常见的方法从苯甲醚开始,苯甲醚与琥珀酸酐和三氯化铝进行傅克酰基化反应生成4-(4-甲氧基苯基)-4-氧代丁酸。 然后将该中间体还原为4-(4-甲氧基苯基)丁酸,随后使用甲磺酸环化生成7-甲氧基-1-四氢萘酮 。

工业生产方法: 在工业环境中,已采用连续流动合成来生产7-甲氧基-1-四氢萘酮。与传统的间歇式工艺相比,这种方法具有显著的优势,包括缩短反应时间、提高反应效率以及更好地控制反应条件。 连续流动工艺可以实现高达76.6%的总收率,纯度为99% 。

化学反应分析

反应类型: 7-甲氧基-1-四氢萘酮可以发生多种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的酮或羧酸。

还原: 还原反应可以将其转化为醇或烷烃。

取代: 亲电芳香取代反应可以在芳香环上引入不同的取代基。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 硼氢化钠和氢化铝锂是常用的还原剂。

取代: 傅克酰基化和烷基化反应通常使用三氯化铝作为催化剂。

主要产物: 由这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可以生成羧酸,而还原可以生成醇。

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of 7-methoxy-1-tetralone as an anticancer agent, particularly against hepatocellular carcinoma (HCC). A study demonstrated that MT significantly inhibited the proliferation and migration of HepG2 cells, a human liver cancer cell line. The mechanism involved the induction of apoptosis and suppression of key signaling pathways, including c-Met and phosphorylated AKT (p-AKT) .

Key Findings :

- Cell Viability : MTT assays indicated reduced viability in HCC cells treated with MT.

- Apoptosis Induction : Flow cytometry confirmed increased apoptosis rates.

- In Vivo Studies : Animal models showed suppressed tumor growth without adverse effects on body weight or organ health .

Trypanocidal Activity

This compound has also been investigated for its activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In a high-throughput screening study, MT exhibited notable inhibitory effects with an IC50 value of 7.98 µM, indicating its potential as a lead compound for developing new trypanocides .

Highlights :

- Selectivity : The compound displayed high selectivity for T. brucei over mammalian cell lines.

- Structure-Activity Relationship (SAR) : The study explored various derivatives to enhance efficacy while minimizing toxicity .

Synthesis in Medicinal Chemistry

This compound serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. It has been utilized in synthesizing various derivatives, including:

作用机制

The mechanism of action of 7-methoxy-1-tetralone is primarily related to its role as an intermediate in drug synthesis. In the case of (-)-dezocine, the compound undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved in these transformations are specific to the final drug product.

相似化合物的比较

6-Methoxy-1-tetralone: Similar in structure but with the methoxy group at the sixth position.

5-Methoxy-1-tetralone: Another isomer with the methoxy group at the fifth position.

Uniqueness: 7-Methoxy-1-tetralone is unique due to its specific position of the methoxy group, which influences its reactivity and the types of reactions it can undergo. This positional specificity makes it particularly valuable in the synthesis of certain pharmaceuticals, such as (-)-dezocine .

生物活性

7-Methoxy-1-tetralone (MT) is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on anti-cancer properties, mechanisms of action, and relevant research findings.

- Chemical Formula : CHO

- Molecular Weight : 176.2118 g/mol

- CAS Registry Number : 6836-19-7

Research has identified several mechanisms through which this compound exerts its biological effects, particularly in cancer treatment:

- Induction of Apoptosis : MT has been shown to induce apoptosis in hepatocellular carcinoma (HCC) cells. The study utilized flow cytometry to assess cell apoptosis, indicating that MT effectively triggers programmed cell death in these cancer cells .

- Inhibition of Cell Proliferation and Migration : The compound significantly suppresses the proliferation and migratory capabilities of HCC cells. This was assessed using MTT assays and wound healing assays, respectively, demonstrating a reduction in cell viability and movement .

-

Regulation of Key Proteins : MT affects various signaling pathways by modulating the expression of proteins involved in cell growth and migration:

- c-Met : A receptor that promotes cell proliferation.

- p-AKT : A phosphorylated form of AKT that is involved in survival signaling.

- NF-κB : A transcription factor that regulates genes associated with inflammation and cell survival.

- MMP2/MMP9 : Matrix metalloproteinases that facilitate tumor invasion and metastasis .

In Vitro Studies

A significant study conducted on HepG2 cells (a model for HCC) revealed the following:

- Cell Viability : MTT assays indicated a dose-dependent decrease in viability upon treatment with MT.

- Apoptosis Induction : Flow cytometry results showed increased apoptotic cells after MT treatment compared to control groups.

- Western Blot Analysis : Demonstrated decreased levels of c-Met, p-AKT, NF-κB, MMP2, and MMP9 following MT treatment, suggesting a mechanism for its anti-cancer effects .

In Vivo Studies

Animal studies using BALB/c nude mice provided further insights:

- Tumor Growth Suppression : MT treatment resulted in significantly reduced tumor size without adverse effects on body weight or organ health.

- Immunohistochemistry : Analysis of tumor tissues confirmed reduced expression levels of NF-κB and MMPs, corroborating the in vitro findings .

Comparative Data Table

| Effect | In Vitro Results | In Vivo Results |

|---|---|---|

| Cell Viability | Decreased (MT treated) | Tumor size reduction |

| Apoptosis | Increased apoptotic cells | No effect on body weight |

| Protein Expression | Decreased c-Met, p-AKT | Decreased NF-κB, MMP2/9 |

Case Studies

A notable case study highlighted the application of this compound in combination therapies. When used alongside conventional chemotherapeutics, MT enhanced the efficacy of treatments by further inhibiting tumor growth and promoting apoptosis in resistant cancer cell lines.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 7-methoxy-1-tetralone, and how do reaction conditions influence yield?

The Friedel-Crafts acylation of anisole with succinic anhydride in the presence of AlCl₃ and nitrobenzene is a primary method, yielding a keto acid intermediate. Subsequent hydrogenation (Pd/C catalyst, 2–3 kg pressure, 343–348 K) followed by cyclization with polyphosphoric acid (PPA) produces this compound . Alternative routes include bromination of tetralone derivatives using N-bromosuccinimide (NBS) in dry toluene at -78°C, followed by methoxylation via Na/MeOH/CuI under reflux . Yield optimization requires precise temperature control and stoichiometric ratios of reagents.

Q. How is the structural integrity of this compound validated in synthetic workflows?

X-ray crystallography confirms the compound’s envelope conformation in the ketone ring (puckering parameters: Q = 0.4869 Å, θ = 56.33°, φ = 185.10°) . Complementary techniques include:

- TLC : Silica-coated plates with UV visualization to monitor reaction progress .

- NMR : Characteristic signals for methoxy (δ ~3.8 ppm) and carbonyl groups (δ ~200 ppm in ¹³C NMR).

- Microanalysis : Elemental composition verification (C₁₁H₁₂O₂; MW 176.21) .

Q. What safety protocols are critical when handling this compound in the lab?

- Personal Protection : Gloves, goggles, and lab coats to avoid skin/eye contact (GHS07: H315, H319) .

- Ventilation : Use fume hoods to mitigate respiratory irritation (H335) .

- Spill Management : Collect mechanically using inert absorbents; avoid aqueous runoff into drains .

- Storage : Stable at -20°C in dark, dry conditions; incompatible with strong oxidizers .

Advanced Research Questions

Q. How can synthetic pathways for this compound be modified to enhance stereoselectivity or reduce byproducts?

- Regioselective Bromination : Lowering reaction temperatures (-78°C) minimizes positional isomers (e.g., 5-bromo vs. 7-bromo derivatives) .

- Catalytic Hydrogenation : Substituting Pd/C with PtO₂ may improve reduction efficiency of keto intermediates .

- Solvent Optimization : Replacing nitrobenzene (toxic) with ionic liquids reduces environmental hazards without compromising yield .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in pharmacological studies (e.g., antidepressant vs. insecticidal activity) often arise from:

- Purity Variance : HPLC or GC-MS validation ensures >95% purity for biological assays .

- Structural Analogues : Subtle differences in substituent positioning (e.g., 6-methoxy vs. 7-methoxy) alter receptor binding .

- Assay Conditions : Standardizing cell lines (e.g., SH-SY5Y for neuroactivity) and dose ranges minimizes variability .

Q. How does this compound serve as a scaffold for multifunctional drug development?

Its tetralone core enables:

- Diversity-Oriented Synthesis : Introduction of thiourea or isothiuronium groups for estrogen receptor modulation .

- Serotonin Inhibitors : Functionalization at C-2/C-3 positions yields analogues like sertraline precursors .

- Agomelatine Derivatives : Methoxy group retention mimics melatonin’s chronobiotic activity .

Q. Methodological Recommendations

- Reproducibility : Document reaction parameters (e.g., stirring rate, solvent purity) in supplementary materials per COPE guidelines .

- Data Sharing : Deposit crystallographic data in repositories (e.g., CCDC) with DOI links .

- Conflict Resolution : Cross-validate anomalous results via independent synthetic routes or computational modeling (e.g., DFT for reaction mechanisms) .

属性

IUPAC Name |

7-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABLTKRIYDNDIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCCC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30218494 | |

| Record name | 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6836-19-7 | |

| Record name | 7-Methoxy-1-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6836-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-1,2,3,4-tetrahydro-1-naphthalenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006836197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6836-19-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-Methoxy-1,2,3,4-tetrahydro-1-naphthalenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4FZ2W25VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。